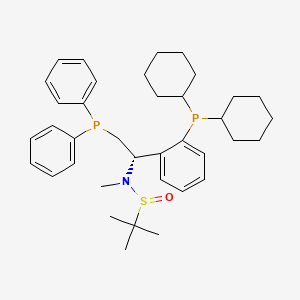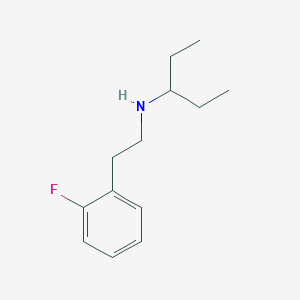
n-(2-Fluorophenethyl)pentan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Fluorophenethyl)pentan-3-amine: is an organic compound with the molecular formula C13H20FN. It belongs to the class of amines, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its unique structure, which includes a fluorophenethyl group attached to a pentan-3-amine backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)pentan-3-amine typically involves the reaction of 2-fluorophenethylamine with a suitable alkylating agent under controlled conditions. One common method is the reductive amination of 2-fluorophenethylamine with pentan-3-one using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-Fluorophenethyl)pentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amines or other reduced products.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce more saturated amines .
Applications De Recherche Scientifique
Chemistry: n-(2-Fluorophenethyl)pentan-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of n-(2-Fluorophenethyl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
- n-(2-Fluorophenethyl)butan-2-amine
- n-(2-Fluorophenethyl)hexan-3-amine
- n-(2-Fluorophenethyl)propan-2-amine
Uniqueness: n-(2-Fluorophenethyl)pentan-3-amine is unique due to its specific fluorophenethyl group and pentan-3-amine backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique characteristics .
Propriétés
Formule moléculaire |
C13H20FN |
|---|---|
Poids moléculaire |
209.30 g/mol |
Nom IUPAC |
N-[2-(2-fluorophenyl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C13H20FN/c1-3-12(4-2)15-10-9-11-7-5-6-8-13(11)14/h5-8,12,15H,3-4,9-10H2,1-2H3 |
Clé InChI |
QLDWLEXNIVRIAF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NCCC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)

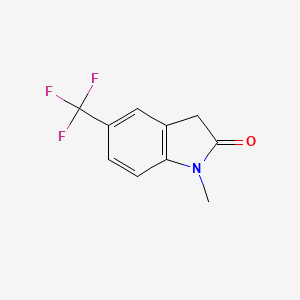
![2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid](/img/structure/B13647351.png)
![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/structure/B13647353.png)
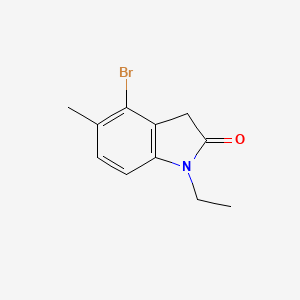
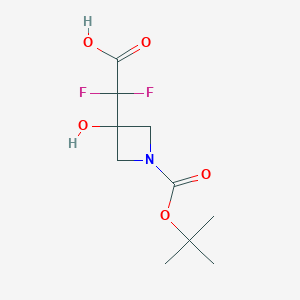

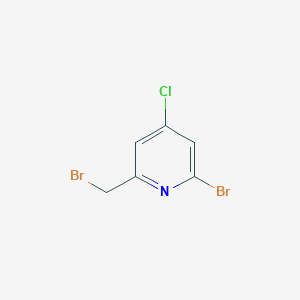
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)
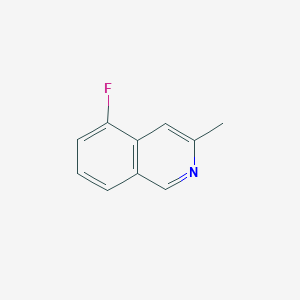
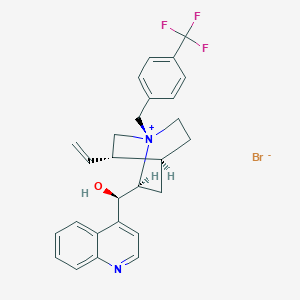
![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)
